molecular formula C19H19ClIN3OS B5113236 N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-iodobenzamide

N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-iodobenzamide

Cat. No. B5113236
M. Wt: 499.8 g/mol
InChI Key: DOKOMSNKMJULPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-iodobenzamide, commonly known as CTIP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTIP is a small molecule that has been synthesized in the laboratory and has shown promising results in various biological assays.

Mechanism of Action

The mechanism of action of CTIP involves its interaction with various cellular targets, including proteins and enzymes. CTIP has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, CTIP can induce the expression of genes that promote apoptosis and cell cycle arrest. CTIP has also been shown to interact with the peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor involved in the regulation of lipid metabolism and inflammation.
Biochemical and Physiological Effects:
CTIP has been shown to have various biochemical and physiological effects in different biological systems. In cancer cells, CTIP has been shown to induce apoptosis and cell cycle arrest, leading to the inhibition of tumor growth. CTIP has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, CTIP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of CTIP is its high purity and stability, which makes it suitable for scientific research applications. CTIP has also been shown to have low toxicity, making it safe for use in biological assays. However, one of the limitations of CTIP is its limited solubility in water, which can affect its bioavailability and efficacy in biological systems.

Future Directions

There are several future directions for the scientific research on CTIP. One of the directions is to further investigate its therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to explore the mechanism of action of CTIP in more detail, including its interaction with cellular targets and signaling pathways. In addition, future research can focus on optimizing the synthesis method of CTIP to improve its yield and purity. Overall, CTIP has shown promising results in scientific research, and further studies can lead to its potential use as a therapeutic agent in various diseases.

Synthesis Methods

The synthesis of CTIP involves several steps, starting from the reaction of 3-chloro-4-aminobenzonitrile with piperidine to obtain 3-chloro-4-(1-piperidinyl)aniline. This intermediate is then reacted with carbon disulfide to obtain 3-chloro-4-(1-piperidinyl)phenyl carbonothioyl chloride. The final step involves the reaction of this intermediate with 2-iodobenzamide to obtain CTIP. The synthesis of CTIP has been optimized to obtain high yields and purity, making it suitable for scientific research applications.

Scientific Research Applications

CTIP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. CTIP has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, CTIP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-[(3-chloro-4-piperidin-1-ylphenyl)carbamothioyl]-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClIN3OS/c20-15-12-13(8-9-17(15)24-10-4-1-5-11-24)22-19(26)23-18(25)14-6-2-3-7-16(14)21/h2-3,6-9,12H,1,4-5,10-11H2,(H2,22,23,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKOMSNKMJULPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClIN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-2-iodobenzamide

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